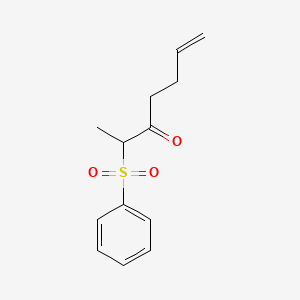
1,1,3-Trimethyl-4-methylidenesilolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of a silacyclopentane ring with three methyl groups and a methylene group attached to the silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of trimethylchlorosilane with an appropriate organolithium reagent, followed by hydrolysis to yield the desired product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,3-Trimethyl-4-methylidenesilolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups.
科学研究应用
1,1,3-Trimethyl-4-methylidenesilolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3-Trimethyl-4-methylidenesilolan-3-ol involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates and the stabilization of transition states in chemical processes.
相似化合物的比较
Similar Compounds
Silacyclopentan-3-ol, 1,1,3-trimethyl-4-methylene-: This compound shares a similar silacyclopentane ring structure but differs in the positioning of the methylene group.
Tetramethyldisiloxane: Another organosilicon compound with different functional groups and applications.
Uniqueness
1,1,3-Trimethyl-4-methylidenesilolan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
82763-90-4 |
|---|---|
分子式 |
C8H16OSi |
分子量 |
156.30 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-4-methylidenesilolan-3-ol |
InChI |
InChI=1S/C8H16OSi/c1-7-5-10(3,4)6-8(7,2)9/h9H,1,5-6H2,2-4H3 |
InChI 键 |
JZGLQQWLPMJLLC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C[Si](CC1=C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


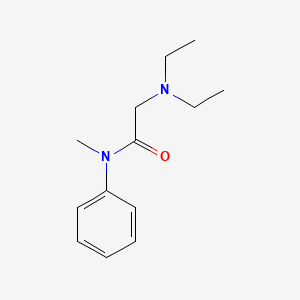
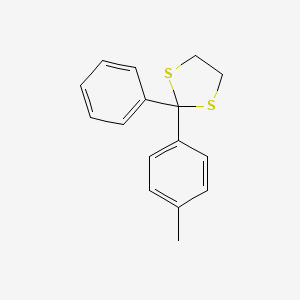
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
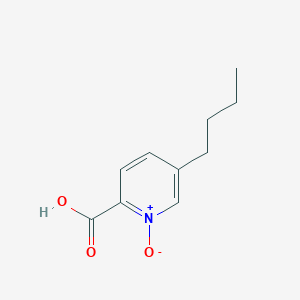

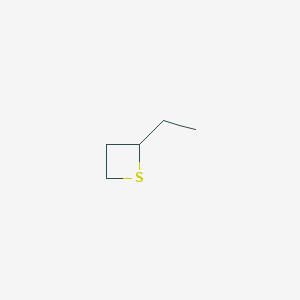
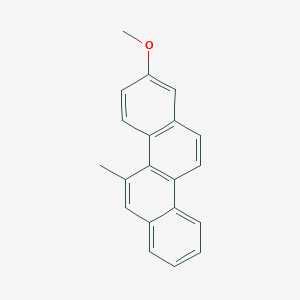
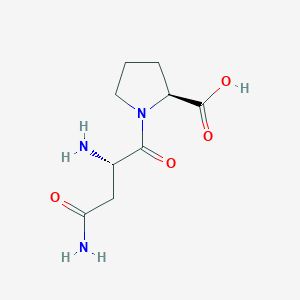
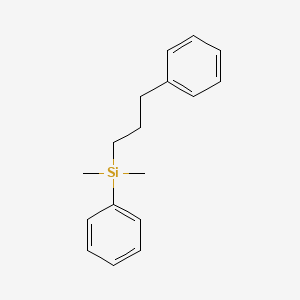
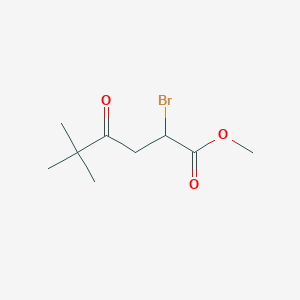
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
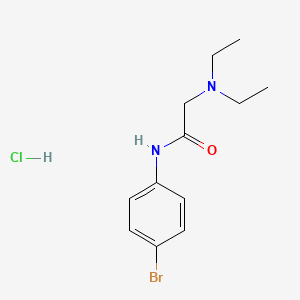
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
